Diethyl 2,2'-(1,4-phenylene)diacetate
Overview
Description
Diethyl 2,2'-(1,4-phenylene)diacetate is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of polyamines and other organic compounds. The compound is characterized by the presence of ethoxycarbonyl groups adjacent to nitrogen atoms in its structure, which imparts solubility and influences its physical properties, such as glass transition temperatures .
Synthesis Analysis
The synthesis of diethyl 2,2'-(1,4-phenylene)diacetate derivatives has been achieved through different methods. One approach involves the Ru-catalyzed polycondensation of diethyl 1,4-phenylenebis(diazoacetate) with dianilines, which proceeds at relatively low temperatures and yields well-defined aromatic polyamines . Another method includes the Japp–Klingemann reaction, which has been used to synthesize diethyl 2,2'-[biphenyl-4,4'-diyldihydrazin-2-yl-1-ylidene]bis(chloroacetate) in high yield, with the structure fully characterized by various spectroscopic techniques . Additionally, a one-pot synthesis involving a three-component condensation under Biginelli reaction conditions has been proposed for related compounds .
Molecular Structure Analysis
The molecular structure of diethyl 2,2'-(1,4-phenylene)diacetate and its derivatives has been extensively studied using computational methods such as Hartree–Fock and density functional theory (DFT). These studies provide insights into the electronic and spectral properties of the compound . Furthermore, the molecular structure of related compounds, such as diethyl phenylenebis(methylene) dicarbamates, has been investigated using DFT and confirmed through FTIR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of diethyl 2,2'-(1,4-phenylene)diacetate derivatives has been explored in various reactions. For instance, the interaction of diethyl 4,4'-(1,4-phenylene)bis[6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates] with primary amines leads to bis-heterocyclization, forming bis(pyrrolo[3,4-d]pyrimidine-2,5-diones) . Additionally, the molecular recognition study of diethyl phenylenebis(methylene) dicarbamates with benzenediols via FTIR spectroscopy suggests the formation of complexes, indicating the compound's ability to participate in molecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl 2,2'-(1,4-phenylene)diacetate derivatives are influenced by the structure of the compound. The presence of ethoxycarbonyl groups adjacent to nitrogen atoms affects the solubility and glass transition temperatures of the resulting polyamines, which can vary depending on the linker structure in the polymer chain . Spectroscopic techniques such as UV, IR, and NMR have been used to characterize the compound and its derivatives, providing detailed information about their physical and chemical properties .
Scientific Research Applications
Synthesis and Structural Analysis :
- The compound is used in the synthesis of pyrrole derivatives, displaying different tautomeric forms. Its structural characterization, including X-ray structures, reveals its tautomeric nature, important in chemical synthesis (Li, Larsen, & Brooker, 2003).
Spectroscopy and Modeling :
- Diethyl 2,2'-[(1,1'-biphenyl)-4,4'-diylbis(azanediyl)]diacetate, a related compound, has been studied for its UV, IR, and NMR spectral properties. Computational modeling supplements the understanding of its spectroscopic characteristics (Almodarresiyeh et al., 2014).
Antimicrobial Activity :
- A trithiocarbonate derivative of the compound demonstrates promising broad-spectrum antimicrobial activity. This suggests potential applications in antimicrobial research and drug development (Mabkhot et al., 2019).
Crystal Structure of Derivatives :
- Investigation of crystal structures of derivatives like 2,5-diazido-1,4-phenylene diacetate provides insights into their molecular arrangement and potential applications in materials science (Glöcklhofer et al., 2014).
Catalytic and Polymerization Applications :
- The compound's derivatives are used in synthesizing tricyclic azine derivatives with significant antibacterial properties, indicating their utility in medicinal chemistry (Elassar, Alsughayer, & Sagheer, 2013).
- Its role in the synthesis of poly(phenylacetylene)s with chiral amine-induced helicity demonstrates its application in polymer science, particularly in creating polymers with unique optical properties (Onouchi et al., 2004).
Electrochemical and Surface Properties :
- Schiff base derivatives of Diethyl 2,2'-(1,4-phenylene)diacetate have been studied for their corrosion inhibition properties on mild steel, indicating their potential as protective agents in industrial applications (Singh & Quraishi, 2016).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)9-11-5-7-12(8-6-11)10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSOAUOHTHOAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300882 | |
Record name | Diethyl 2,2'-(1,4-phenylene)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,2'-(1,4-phenylene)diacetate | |
CAS RN |
36076-26-3 | |
Record name | 1,4-Diethyl 1,4-benzenediacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36076-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 139681 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036076263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36076-26-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2,2'-(1,4-phenylene)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.